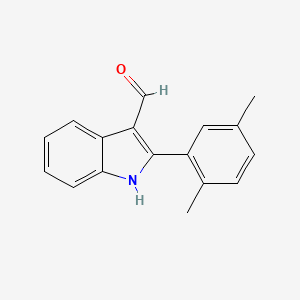

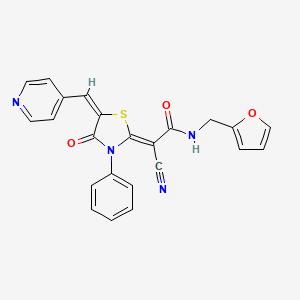

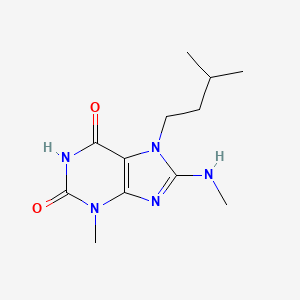

2-(2,5-二甲基苯基)-1H-吲哚-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of indole derivatives, including compounds similar to 2-(2,5-dimethylphenyl)-1H-indole-3-carbaldehyde, often involves condensation reactions, cycloisomerizations, and other synthetic strategies. For instance, gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols with N-iodosuccinimide (NIS) has been reported to efficiently produce 1H-indole-2-carbaldehydes and related compounds in good to excellent yields. This method highlights the operational simplicity and efficiency for a wide variety of substrates (Kothandaraman et al., 2011).

Molecular Structure Analysis

The analysis of the molecular structure of indole derivatives, such as 2-(2,5-dimethylphenyl)-1H-indole-3-carbaldehyde, can be performed using X-ray crystallography, Hirshfeld surface analysis, and Density Functional Theory (DFT) studies. These techniques allow for a detailed understanding of intermolecular interactions, molecular geometry, electronic spectra, and the electrophilic and nucleophilic regions of molecules. For example, the study of similar indole derivatives has revealed good thermal stability and detailed insights into the electronic structure and intermolecular interactions (Barakat et al., 2017).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, highlighting their reactivity and versatility as organic compounds. These reactions include nucleophilic substitution, cycloadditions, and reactions with active methylene compounds, leading to a broad range of products with potential biological activity and applications in material science. The reactivity of indole carbaldehydes with epichlorohydrin, for instance, demonstrates their utility in synthesizing heterocyclic compounds with retained oxirane rings or undergoing heterocyclization under specific conditions (Suzdalev & Den’kina, 2011).

科学研究应用

金催化的环异构化反应

Kothandaraman等人(2011年)描述了一种通过金(I)催化的环异构化反应制备1H-吲哚-2-甲醛的方法,与您感兴趣的化合物密切相关。这个过程对各种底物都很有效,表明在合成化学中有广泛的应用潜力 (Kothandaraman et al., 2011)。

晶体结构和Hirshfeld表面分析

Barakat等人(2017年)进行了一项研究,重点关注了从5-溴-1H-吲哚-3-甲醛衍生的化合物的晶体结构、Hirshfeld表面分析和热性质,再次与您的化合物密切相关。这项研究有助于理解这类化合物中的分子间相互作用,这对材料科学和分子工程可能是有价值的 (Barakat et al., 2017)。

噁唑衍生物的合成

Potkin等人(2009年)报告了合成5-取代的3-[5-(2,5-二甲基苯基)-1,2-噁唑-3-基]-1,2,4-噁二唑的研究,展示了类似化合物在创造新的化学结构方面的实用性,这可能在药物化学和材料科学中有各种应用 (Potkin et al., 2009)。

镧系金属有机框架

Shi等人(2015年)使用二甲基苯基咪唑二羧酸酯基化合物合成了新颖的镧系(III)-有机框架。这些框架显示出作为苯甲醛衍生物荧光传感器的潜力,这在环境监测和分析化学中可能是重要的 (Shi et al., 2015)。

安全和危害

属性

IUPAC Name |

2-(2,5-dimethylphenyl)-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-11-7-8-12(2)14(9-11)17-15(10-19)13-5-3-4-6-16(13)18-17/h3-10,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTKWYFVMVNZJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=C(C3=CC=CC=C3N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dimethylphenyl)-1H-indole-3-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

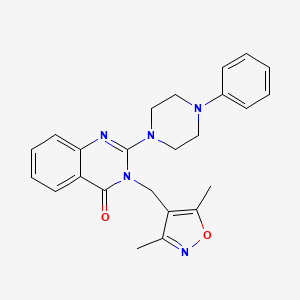

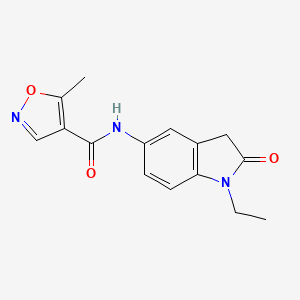

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2486347.png)

![(3R,4R)-N-methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride](/img/structure/B2486354.png)

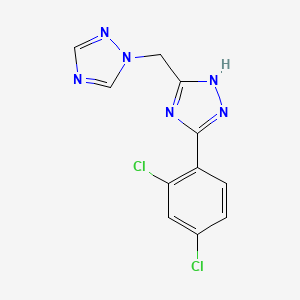

![N-(3-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2486359.png)

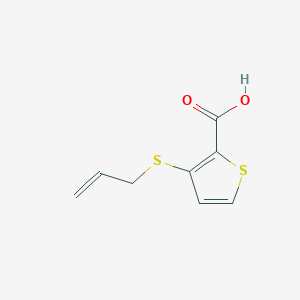

![4-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}-N,N-dimethylbenzenesulfonamide](/img/structure/B2486360.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2486364.png)

![N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2486370.png)